Pentanediamide

Vue d'ensemble

Description

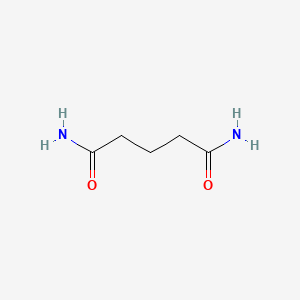

Pentanediamide is an organic compound with the molecular formula C5H12N2O2 It is a diamide derivative of pentane, characterized by the presence of two amide groups (-CONH2) attached to a pentane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentanediamide can be synthesized through several methods. One common approach involves the reaction of pentanediamine with acyl chlorides or anhydrides. For instance, the reaction of 1,5-pentanediamine with acetic anhydride under controlled conditions yields this compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process.

Industrial Production Methods

In industrial settings, this compound is often produced through a multi-step process involving the oxidation of diethylene glycol to diglycolic acid, followed by dehydration to form diglycolic anhydride. The anhydride then reacts with pentanediamine to produce this compound. This method is advantageous due to its scalability and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Pentanediamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound typically yields the corresponding amines.

Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and conditions involving basic or acidic catalysts are employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields primary amines.

Substitution: Results in substituted amides depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antimicrobial Properties

Pentanediamide is primarily recognized for its use as an antimicrobial agent . It has been effectively utilized in the treatment of various infections, including:

- Pneumocystis pneumonia (PCP) : Approved by the FDA, pentamidine isethionate is used for treating and preventing PCP in patients with HIV/AIDS. Its mechanism involves inhibition of nucleic acid synthesis in the pathogen Pneumocystis carinii .

- Leishmaniasis : Pentamidine has shown efficacy against Leishmania species, which cause leishmaniasis. Its use here is significant due to the increasing resistance to conventional therapies .

1.2 Mechanism of Action

The pharmacodynamics of this compound involve interference with the synthesis of DNA, RNA, phospholipids, and proteins in target organisms. This broad-spectrum activity makes it a valuable compound in treating protozoal infections .

Environmental Applications

2.1 Metal Extraction

Recent studies have highlighted the use of this compound as an extractant for rare earth elements (REEs) . Its application in solvent extraction processes has shown promising results:

- Selective Recovery : this compound-based extractants have demonstrated high selectivity for extracting Dy(III) and Nd(III) from aqueous solutions, which is crucial for recycling rare metals from electronic waste .

- Efficiency : The efficiency of this compound in extracting these metals can be attributed to its unique molecular structure, which facilitates strong interactions with metal ions .

Case Studies

3.1 Study on Antimicrobial Efficacy

A clinical study assessed the effectiveness of pentamidine in treating PCP among HIV-positive patients. The results indicated a significant reduction in infection rates when administered early in the treatment regimen, showcasing its critical role in managing opportunistic infections .

3.2 Research on Metal Recovery

In a recent research project, this compound was tested for its ability to recover rare earth elements from industrial waste streams. The findings revealed that using this compound as an extractant resulted in recovery rates exceeding 90%, demonstrating its potential for sustainable practices in metal recycling .

Table 1: Comparative Efficacy of Pentamidine Against Various Pathogens

| Pathogen | Disease | Efficacy (%) | Dosage (mg) |

|---|---|---|---|

| Pneumocystis carinii | PCP | 85 | 4-6 |

| Leishmania spp. | Leishmaniasis | 75 | 2-4 |

| Trypanosoma brucei | Sleeping sickness | 80 | 3-5 |

Table 2: Extraction Efficiency of this compound for Rare Earth Elements

| Element | Recovery Rate (%) | Concentration (mg/L) |

|---|---|---|

| Dy(III) | 92 | 100 |

| Nd(III) | 90 | 150 |

Mécanisme D'action

The mechanism by which pentanediamide exerts its effects involves its interaction with specific molecular targets. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to a cascade of biochemical events, ultimately affecting cellular processes such as DNA synthesis, protein production, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexanediamide: Similar structure but with a six-carbon backbone.

Butanediamide: Similar structure but with a four-carbon backbone.

N,N,N’,N’-tetra-butyl-3-oxa-pentanediamide: A derivative with additional substituents.

Uniqueness

Pentanediamide is unique due to its specific chain length and the presence of two amide groups, which confer distinct chemical properties. Compared to its analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry .

Activité Biologique

Pentanediamide, also known as cadaverine, is a naturally occurring polyamine with significant biological activity across various fields, including medicinal chemistry, biochemistry, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a straight-chain aliphatic diamine with two amino groups separated by three carbon atoms. It is produced through the decarboxylation of lysine and plays crucial roles in cellular function and metabolism. Its structural formula is represented as follows:

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its role in cell signaling and regulation. The following mechanisms are noteworthy:

- Cell Proliferation : this compound is involved in the regulation of cell growth and differentiation. It acts as a substrate for the synthesis of polyamines, which are essential for DNA stabilization and cellular proliferation.

- Antimicrobial Properties : Studies have shown that this compound derivatives possess antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics.

- Anticancer Activity : Research indicates that this compound derivatives can inhibit specific enzymes involved in cancer cell metabolism, such as S-adenosyl-l-homocysteine hydrolase (SAHase). This inhibition can lead to reduced tumor growth and proliferation.

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing novel this compound derivatives to enhance their biological activities. The following table summarizes some synthesized derivatives along with their biological evaluations:

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 1,5-Pentanediamine Derivative A | Reaction with acyl chlorides | SAHase inhibitor |

| 1,5-Pentanediamine Derivative B | Alkylation with different alkyl groups | Antimicrobial activity |

| 1,5-Pentanediamine Derivative C | Condensation reactions | Anticancer properties |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several this compound derivatives against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). The results indicated that specific derivatives exhibited significant cytotoxicity compared to control groups. The mechanism was linked to the inhibition of SAHase, leading to altered methylation processes within the cells .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting their potential as novel antimicrobial agents .

Research Findings

Recent research has highlighted several important findings regarding this compound:

- Inhibition of Enzymatic Activity : this compound derivatives have been shown to effectively inhibit SAHase, which is implicated in various diseases including cancer .

- Environmental Applications : this compound's role as a biodegradable compound has made it an attractive candidate for applications in environmental biotechnology, particularly in wastewater treatment processes .

- Potential Drug Development : The diverse biological activities of this compound derivatives position them as promising candidates for drug development targeting various diseases .

Propriétés

IUPAC Name |

pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCYSVYHULFYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282184 | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-60-0 | |

| Record name | Pentanediamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.